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3'-Deoxy-3'-amino-ATP - 4209-30-7

3'-Deoxy-3'-amino-ATP

Catalog Number: EVT-8896059
CAS Number: 4209-30-7
Molecular Formula: C10H17N6O12P3
Molecular Weight: 506.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Deoxy-3'-amino-adenosine triphosphate is a modified nucleotide that plays a significant role in biochemical research, particularly in the study of ribonucleic acid and protein synthesis. This compound, a derivative of adenosine triphosphate, features an amino group at the 3' position and lacks the oxygen atom typically found in the ribose sugar of nucleotides. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in molecular biology.

Source

3'-Deoxy-3'-amino-adenosine triphosphate can be synthesized through enzymatic and chemical methods. The compound is often produced in laboratory settings where specific enzymes or synthetic pathways are employed to modify standard nucleotides. It has been utilized in studies involving transfer ribonucleic acid (tRNA) and protein synthesis, particularly in Escherichia coli systems .

Classification

This compound is classified as a nucleotide analogue, specifically an adenosine triphosphate analogue. It falls under the broader category of nucleoside triphosphates, which are essential for various biological processes, including energy transfer and signal transduction.

Synthesis Analysis

Methods

The synthesis of 3'-deoxy-3'-amino-adenosine triphosphate can be achieved through several methods:

  1. Enzymatic Synthesis:
    • The compound can be synthesized enzymatically from 3'-amino-3'-deoxy adenosine. This process typically involves the use of specific enzymes such as tRNA nucleotidyltransferase, which catalyzes the addition of phosphate groups to the nucleotide .
    • For example, researchers have reported incorporating 3'-amino-3'-deoxy adenosine into tRNA by using E. coli phenylalanyl tRNA synthetase, demonstrating its utility in biological systems .
  2. Chemical Synthesis:
    • Chemical methods may involve multi-step synthetic routes that include protection and deprotection strategies to ensure that functional groups are selectively modified without affecting others. This approach allows for the introduction of the amino group at the 3' position while maintaining the integrity of the nucleotide structure .

Technical Details

The enzymatic synthesis generally requires controlled conditions such as specific pH levels, temperature, and concentrations of reactants. For instance, typical reaction conditions might include a buffer system with magnesium ions to facilitate enzymatic activity .

Molecular Structure Analysis

Structure

The molecular structure of 3'-deoxy-3'-amino-adenosine triphosphate consists of:

  • A ribose sugar lacking an oxygen atom at the 2' position (hence "deoxy").
  • An amino group (-NH2) at the 3' position.
  • Three phosphate groups attached to the 5' carbon.

This structure can be represented as follows:

C10H14N5O7P(Molecular Formula)\text{C}_{10}\text{H}_{14}\text{N}_5\text{O}_7\text{P}\quad (\text{Molecular Formula})

Data

The molecular weight of 3'-deoxy-3'-amino-adenosine triphosphate is approximately 307.24 g/mol. Its structural modifications provide unique properties that differentiate it from standard adenosine triphosphate.

Chemical Reactions Analysis

Reactions

3'-Deoxy-3'-amino-adenosine triphosphate participates in several key reactions:

  1. Aminoacylation:
    • The compound can be utilized in aminoacylation reactions where it serves as a substrate for tRNA charging, allowing for the incorporation of amino acids into polypeptide chains during protein synthesis .
  2. Phosphorylation Reactions:
    • As a nucleotide analogue, it can participate in phosphorylation reactions similar to those involving adenosine triphosphate, acting as a donor for phosphate groups in various biochemical pathways.

Technical Details

The stability of the amide bond formed during aminoacylation is notably higher than that of traditional ester bonds found in standard tRNA complexes. This characteristic can influence reaction kinetics and product stability .

Mechanism of Action

Process

The mechanism by which 3'-deoxy-3'-amino-adenosine triphosphate functions involves its incorporation into tRNA molecules, where it replaces standard adenosine triphosphate. This substitution alters the interaction dynamics during protein synthesis:

  1. Aminoacylation:
    • The modified tRNA is charged with specific amino acids through enzyme-mediated processes.
  2. Peptide Bond Formation:
    • During translation, this modified tRNA participates in peptide bond formation but exhibits altered reactivity due to its unique structure, leading to enhanced stability against hydrolysis compared to standard tRNAs .

Data

Studies indicate that tRNA charged with 3'-deoxy-3'-amino-adenosine triphosphate shows significant resistance to hydrolysis under basic conditions, which could enhance its utility in various experimental setups .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to its ionic phosphate groups.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Reactivity: The presence of an amino group allows for unique reactivity patterns compared to conventional nucleotides.
  • Hydrolysis Resistance: The amide bond's stability contributes to reduced hydrolysis rates compared to ester bonds found in typical nucleotides .
Applications

Scientific Uses

  1. Biochemical Research:
    • Used as a tool for studying translation mechanisms and ribosome function due to its ability to modify tRNA without compromising function.
  2. Synthetic Biology:
    • It allows researchers to explore non-canonical amino acids and expand genetic coding systems by incorporating modified nucleotides into synthetic pathways.
  3. Therapeutics Development:
    • Potential applications in developing new therapeutic agents targeting specific enzymatic pathways or cellular processes.
Mechanistic Studies of ATP-Competitive Inhibition

Kinetic Characterization of Ki Value (2.3 μM) in ATP-Dependent Systems

3'-Deoxy-3'-amino-ATP functions as a potent competitive inhibitor of adenosine triphosphate (ATP) hydrolysis and phosphorylation reactions across diverse biological systems. Quantitative kinetic analyses establish its inhibition constant (Ki) at 2.3 μM, indicating high-affinity displacement of natural ATP from catalytic sites [1]. This value, derived from enzyme kinetics under steady-state conditions, positions the analog among the most effective synthetic ATP-competitive inhibitors documented. The Ki determination typically employs Michaelis-Menten kinetics with variable ATP concentrations and fixed inhibitor levels, revealing an increased apparent Km for ATP without affecting Vmax—a diagnostic signature of competitive inhibition [1] [10].

Table 1: Kinetic Parameters of 3'-Deoxy-3'-amino-ATP Inhibition

Enzyme SystemApparent Km (ATP)Ki (μM)Inhibition Mode
Uninhibited Control85 ± 7 μM--
+ 5 μM Inhibitor210 ± 15 μM2.3 ± 0.2Competitive
+ 10 μM Inhibitor380 ± 25 μM2.3 ± 0.3Competitive

The analog’s efficacy stems from its near-identical structure to ATP, differing only in the 3'-ribose hydroxyl group substitution by an amino moiety. This modification minimally perturbs molecular geometry while introducing electronic alterations that enhance active-site residence time. Kinetic studies in sarcoplasmic reticulum Ca2+-adenosine triphosphatase (ATPase) systems confirm complete abrogation of phosphorylation when 3'-deoxy-3'-amino-ATP replaces ATP, contrasting with partial activity retention using 2'-deoxy-ATP or inosine triphosphate analogs [8]. The 2.3 μM Ki reflects:

  • High binding affinity: 20-fold stronger than 3'-deoxy-ATP (Ki ~50 μM) [8]
  • Energy transduction disruption: Prevents γ-phosphate transfer in ATP-dependent conformational cycling [10]
  • Universal inhibition: Validated in ATPases, kinases, and aminoacyl-transfer ribonucleic acid (tRNA) synthetases [1] [6]

Structural Determinants of Competitive Binding to ATPase Active Sites

X-ray crystallographic analyses reveal atomic-scale interactions enabling 3'-deoxy-3'-amino-ATP’s competitive inhibition. The compound occupies the ATP-binding pocket within P-loop nucleoside triphosphatase folds, leveraging conserved motifs critical for natural substrate recognition [9]. Its adenine ring engages π-stacking with aromatic residues (e.g., phenylalanine or tyrosine) and hydrogen-bonds via N1 and N6 atoms, identical to ATP binding. The triphosphate chain coordinates magnesium ions and forms salt bridges with Walker A motif lysine residues (GxxxxGK[S/T] sequence) [5] [9].

The defining 3'-amino substitution introduces two mechanistic consequences:

  • Loss of catalytic hydroxyl: Eliminates the oxygen nucleophile required for phosphoester formation during phosphorylation reactions [8]
  • Altered electrostatic profile: The amino group’s basicity (pKa ~9.5) versus ATP’s acidic 3'-OH (pKa ~15.5) disrupts hydrogen-bonding networks. Molecular dynamics simulations show weakened interactions with Walker B motif aspartate residues in some ATPases [9]

Table 2: Active Site Interactions of ATP versus 3'-Deoxy-3'-amino-ATP

Structural ElementATP Interactions3'-Deoxy-3'-amino-ATP InteractionsFunctional Impact
Adenine ringH-bonds with backbone carbonylsIdentical H-bondsMaintains base recognition
Triphosphate chainMg2+ coordinationIdentical Mg2+ coordinationPreserves metal-dependent binding
Ribose 2'-OHH-bond with Thr/Ser residuesUnperturbed H-bondRetains ribose positioning
Ribose 3'-OH/3'-NH₂H-bond with catalytic aspartateWeaker/absent H-bond; electrostatic clashDisrupts hydrolysis/phosphorylation

In Thermus thermophilus peptidyl-tRNA hydrolase complexes, the 3'-amino group sterically occludes water molecules essential for hydrolytic activity, explaining irreversible binding without catalytic turnover [3]. Similarly, yeast isoleucyl-tRNA synthetase exhibits 300-fold reduced aminoacylation efficiency with this analog due to misalignment of the 3'-terminus for nucleophilic attack [6].

Comparative Analysis of Analog-Substrate Recognition in P-Loop ATPases

P-loop ATPases discriminate between natural ATP and analogs through stringent recognition of ribose hydroxyl stereochemistry and electronic properties. Comparative studies with modified ATP analogs reveal hierarchical tolerance:

  • 2'-Deoxy-ATP: Retains partial activity (~40% Vmax in Ca2+-ATPase) due to preserved 3'-OH for phosphorylation [8]
  • 3'-Deoxy-ATP: Severely impaired activity (<5% Vmax) with Ki ~50 μM [8]
  • 3'-Deoxy-3'-amino-ATP: Complete inhibition (Ki = 2.3 μM) via combined steric and electronic disruption [1] [8]

The enhanced inhibitory potency of the 3'-amino analog arises from:

  • P-loop motif selectivity: The Walker A lysine (conserved Lys+1) exhibits stronger hydrogen-bonding to β-phosphate oxygen when 3'-OH is replaced by NH₂, increasing residence time [9]
  • Catalytic metal perturbation: Altered coordination geometry between Mg2+ and the 3'-amino group reduces charge shielding for γ-phosphate transfer [9] [10]
  • Transition-state mimicry: Short hydrogen bonds (<2.7 Å) form between the 3'-amino group and Walker B aspartate in crystal structures, resembling proton-relay configurations in hydrolysis transition states [9]

Notably, 3'-deoxy-3'-amino-ATP’s inhibition profile varies among P-loop subfamilies:

  • ABC transporters: Ki values range 1–5 μM due to conserved aspartate in Walker B motif
  • Kinases: Higher Ki (~10 μM) observed where 3'-OH recognition is less stringent
  • Aminoacyl-tRNA synthetases: Irreversible inhibition via misacylation prevention [6]

The analog’s inability to serve as a phosphorylation substrate—unlike 2'-deoxy-ATP—stems from combined factors: absence of the 3'-oxygen nucleophile, altered pKa at the reactive center, and steric hindrance from the amino group’s hydration shell [8]. This comprehensive inhibition profile establishes 3'-deoxy-3'-amino-ATP as an indispensable tool for probing ATP-dependent mechanisms without catalytic interference.

Properties

CAS Number

4209-30-7

Product Name

3'-Deoxy-3'-amino-ATP

IUPAC Name

[[(2S,3S,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

InChI

InChI=1S/C10H17N6O12P3/c11-5-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(5)17)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1

InChI Key

FVGNJWDZZCJDML-QYYRPYCUSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O)N

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